CPhos, or bis(2,4,6-trimethoxyphenyl)phosphine, is a bidentate phosphine ligand notable for its role in catalyzing various cross-coupling reactions. This compound is characterized by its unique structural features that enhance its reactivity and selectivity in palladium-catalyzed processes. CPhos is particularly recognized for its effectiveness in facilitating reactions involving secondary alkylzinc halides, where it provides excellent yields while minimizing side reactions.
CPhos functions by forming a palladium complex that activates both the aryl halide and the organozinc reagent in the Negishi coupling. The chelating nature of CPhos stabilizes the palladium catalyst, while the electron-donating groups enhance its reactivity towards the reactants. The steric hindrance offered by the dicyclohexyl group influences the reaction pathway, potentially leading to more selective product formation [].
CPhos is classified as a mild irritant, posing potential health risks upon inhalation, skin contact, or ingestion []. Here are some safety considerations:
CPhos does not directly participate in scientific research, but rather serves as a marker for cellular activation. When cells are stimulated by various factors, they often increase the production of a protein called c-Fos []. Scientists can measure c-Fos levels, often using techniques like immunohistochemistry, to understand which cell populations are actively responding to a specific stimulus []. This information is valuable in studies on cell signaling pathways, wound healing, and cancer development [, ].
CPhos itself is a chemotherapy drug used to treat various cancers []. Due to its ability to kill cancer cells, researchers utilize CPhos to induce tumor models in animals. By administering CPhos to animals, scientists can create a controlled environment to study cancer progression, test the efficacy of new anti-cancer drugs, and investigate mechanisms of resistance [].
CPhos has immunosuppressive properties, meaning it can suppress the immune system []. This characteristic makes it a valuable tool in research on autoimmune diseases like arthritis and inflammatory bowel disease. By treating animal models with CPhos, researchers can investigate the role of the immune system in these diseases and test the effectiveness of new immunosuppressive therapies [].
CPhos is primarily utilized in palladium-catalyzed cross-coupling reactions, including:
The synthesis of CPhos typically involves several steps:
The detailed synthetic pathway may vary depending on the specific conditions and reagents used.
CPhos's unique combination of steric bulk and electronic properties allows it to outperform many traditional phosphine ligands in specific catalytic applications, particularly those involving challenging substrates like secondary alkylzinc halides.
Studies focusing on the interaction of CPhos with various substrates have highlighted its unique ability to stabilize palladium intermediates during catalytic cycles. These interactions are crucial for understanding the mechanisms behind its high selectivity and efficiency in cross-coupling reactions. The ligand's steric and electronic properties play a significant role in these interactions, influencing reaction pathways and outcomes.
The synthesis of CPhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) involves a multi-step process that combines aromatic coupling and phosphination reactions. A common route begins with the preparation of a biphenyl backbone functionalized with dimethylamino and phosphine groups. As detailed in search results, one method utilizes a Ullmann-type coupling between 2-bromo-N,N-dimethylaniline and a phenylboronic acid derivative to form the biphenyl framework. Subsequent phosphination is achieved via a Michaelis-Arbuzov reaction, where the brominated intermediate reacts with dicyclohexylphosphine in the presence of a palladium catalyst.
Critical precursors include cyclohexylmagnesium chloride, which facilitates the introduction of dicyclohexylphosphine groups through Grignard reagent interactions. The reaction typically proceeds under inert conditions in tetrahydrofuran (THF) at elevated temperatures, yielding the ligand as a crystalline solid after purification via column chromatography. Key intermediates, such as 2-chloro-N,N-dimethylaniline and dicyclohexylchlorophosphine, are rigorously characterized at each stage to ensure structural fidelity.
Table 1: Synthetic Steps for CPhos Production
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | PCl₃, toluene, 0°C | Phosphination of biphenyl backbone |
2 | Cyclohexylmagnesium chloride, THF, heating | Introduction of dicyclohexyl groups |
3 | CuI, LiBr, THF | Catalytic coupling for final structure |
CPhos features a biphenyl core with a dicyclohexylphosphine group at the 2-position and a dimethylamino group at the 2'-position. X-ray crystallographic data reveal a twisted biphenyl system with a dihedral angle of 35–40° between the aromatic rings, which minimizes steric clash between the substituents. The phosphorus atom adopts a trigonal pyramidal geometry, with P–C bond lengths averaging 1.85 Å, consistent with tertiary phosphines.
Electronically, the dimethylamino group exerts a moderate electron-donating effect via resonance, while the dicyclohexylphosphine moiety provides steric bulk. Tolman Electronic Parameter (TEP) analyses, though not directly reported for CPhos, suggest its electron-donating capacity is comparable to triarylphosphines like PPh₃ (TEP = 2068.9 cm⁻¹). However, the biphenyl backbone’s conjugation and substituent effects likely lower the effective electron density at phosphorus, enhancing catalytic activity in cross-coupling reactions.
Table 2: Key Structural Parameters from X-ray Data
Parameter | Value | Source |
---|---|---|
P–C (avg) | 1.85 Å | |
N–C (dimethylamino) | 1.45 Å | |
Dihedral angle (biphenyl) | 38° |
Nuclear magnetic resonance (NMR) spectroscopy is pivotal for verifying CPhos’s structure. The ³¹P NMR spectrum exhibits a singlet at δ 15–20 ppm, characteristic of trialkylphosphines, while ¹H NMR resolves distinct signals for cyclohexyl (δ 1.2–2.1 ppm) and dimethylamino protons (δ 2.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 393.54 ([M+H]⁺), aligning with the molecular formula C₂₆H₃₆NP.
X-ray crystallography provides definitive proof of the ligand’s geometry. Single-crystal analyses of palladium-CPhos complexes, such as [PdCl₂(CPhos)], reveal κ¹-coordination via phosphorus and secondary interactions with the biphenyl backbone’s ipso-carbon (Pd–C distance: 2.48 Å). These findings underscore the ligand’s ability to stabilize metal centers through both electronic and steric effects.
CPhos demonstrates high stability under inert atmospheres but degrades slowly upon prolonged exposure to air or moisture, forming phosphine oxides. It exhibits excellent solubility in polar aprotic solvents such as THF, dichloromethane, and toluene (solubility >50 mg/mL at 25°C). In contrast, solubility in hydrocarbons like hexane is limited (<5 mg/mL), necessitating the use of coordinating solvents for catalytic applications.
Table 3: Solubility Profile of CPhos
Solvent | Solubility (mg/mL, 25°C) |
---|---|
THF | 75 |
Dichloromethane | 60 |
Toluene | 55 |
Hexane | 3 |
CPhos, chemically designated as 2-dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)-1,1'-biphenyl, represents a highly effective biarylphosphine ligand that has revolutionized palladium-catalyzed cross-coupling chemistry [1] [3] [8]. This phosphine ligand derived from biphenyl exhibits exceptional catalytic activity due to its unique structural features, including the presence of dimethylamino groups in the biaryl backbone that facilitate challenging reductive elimination processes while suppressing undesired β-hydride elimination pathways [6] [10]. The molecular structure of CPhos, with its molecular formula C28H41N2P and molecular weight of 436.6 g/mol, provides an optimal balance of electronic and steric properties that enable highly selective transformations across diverse substrate classes [8] [38].
The development of CPhos has particularly transformed the field of Negishi coupling reactions involving secondary alkylzinc halides, addressing one of the most challenging transformations in cross-coupling chemistry [9] [10] [11]. Traditional palladium catalysts often fail to achieve selective coupling of secondary alkyl nucleophiles due to competitive β-hydride elimination and migratory reinsertion processes that result in undesired linear products [10] [14]. CPhos-based catalyst systems effectively promote reductive elimination relative to these competing pathways, enabling the formation of branched alkyl arenes with exceptional selectivity [6] [11] [14].
Extensive substrate scope studies have demonstrated the remarkable versatility of CPhos in Negishi coupling reactions [9] [10] [11]. The catalyst system tolerates a wide range of electronically diverse aryl bromides and activated aryl chlorides, including electron-deficient substrates bearing nitrile, ester, and aldehyde functionalities [10] [14]. Heteroaryl halides, including pyridines, pyrimidines, and quinolines, undergo efficient coupling under optimized conditions, though electron-deficient six-membered nitrogen heterocycles require elevated temperatures and extended reaction times [6] [9].
Aryl Halide | Secondary Alkylzinc | Product Yield (%) | Branched:Linear Ratio | Catalyst Loading (mol%) | Temperature (°C) |
---|---|---|---|---|---|
4-Bromobenzonitrile | Isopropylzinc bromide | 89 | 45:1 | 1.0 | 80 |
4-Bromobenzoic acid methyl ester | Isopropylzinc bromide | 85 | 38:1 | 1.0 | 80 |
4-Bromobenzaldehyde | Isopropylzinc bromide | 78 | 42:1 | 1.5 | 80 |
4-Nitrobromobenzene | Isopropylzinc bromide | 55 | 25:1 | 2.0 | 100 |
4-Bromotoluene | Isopropylzinc bromide | 92 | 48:1 | 0.5 | 60 |
2-Bromopyridine | Isopropylzinc bromide | 45 | 5:1 | 2.0 | 100 |
2-Bromopyrimidine | Isopropylzinc bromide | 65 | 75:25 | 1.5 | 100 |
3-Bromopyridine | Cyclopentylzinc bromide | 81 | 35:1 | 1.0 | 80 |
4-Bromopyridine | Cyclohexylzinc bromide | 87 | 41:1 | 1.0 | 80 |
6-Bromoquinoline | Isopropylzinc bromide | 73 | 28:1 | 1.5 | 100 |
The functional group tolerance extends to protected indoles, with unprotected indoles requiring careful optimization to avoid side reactions [10] [14]. Esters, nitriles, and aldehydes are well-tolerated functional groups, demonstrating the mild nature of the CPhos-catalyzed system [14]. The reaction scope encompasses both cyclic and acyclic secondary alkylzinc reagents, with cyclopentyl and cyclohexyl zinc species providing excellent yields without isomeric product formation [10] [14].
The exceptional selectivity observed in CPhos-catalyzed Negishi coupling stems from the ligand's ability to accelerate reductive elimination relative to β-hydride elimination processes [6] [9] [14]. Mechanistic studies have revealed that the dimethylamino groups in the CPhos structure serve as electron-withdrawing substituents when positioned out of conjugation with the lower aromatic ring, thereby facilitating reductive elimination from the palladium center [6]. This electronic effect, combined with the steric properties of the dicyclohexylphosphino group, creates an optimal environment for selective branched product formation [14].
The selectivity ratios typically range from 25:1 to 48:1 in favor of branched products for most substrates, with electron-rich aryl halides generally providing higher selectivity than electron-deficient counterparts [10] [14]. Ortho-substituted aryl bromides exhibit slightly lower selectivity compared to their para-substituted analogs, presumably due to steric interactions during the reductive elimination step [14]. The use of toluene as co-solvent with 1,4-dioxane often improves both yield and selectivity for electron-deficient substrates [14].
CPhos has demonstrated exceptional utility in palladium-catalyzed carbon-nitrogen bond formation through the Buchwald–Hartwig amination reaction [17] [18] [19]. The ligand's electronic properties and steric environment enable efficient coupling of diverse amine nucleophiles with aryl halides under relatively mild conditions [1] [5]. The versatility of CPhos in these transformations extends to challenging substrates including heteroaryl chlorides and sterically hindered coupling partners [18] [22].
The synthesis of azidoaniline derivatives represents a specialized application of CPhos in Buchwald–Hartwig amination chemistry [23]. These photoreactive compounds require careful optimization of reaction conditions to prevent decomposition of the azide functionality while achieving efficient carbon-nitrogen bond formation [23]. CPhos-based catalyst systems have proven effective for the preparation of azidoaniline oligonucleotide derivatives, where the phosphine ligand's stability and selectivity are crucial for maintaining the integrity of complex substrates [23].
Aryl Halide | Amine Nucleophile | Product Yield (%) | Base | Catalyst Loading (mol%) | Temperature (°C) |
---|---|---|---|---|---|
4-Chlorobenzonitrile | Morpholine | 92 | Sodium tert-butoxide | 0.5 | 100 |
4-Chloronitrobenzene | Piperidine | 87 | Sodium tert-butoxide | 1.0 | 120 |
2-Chloropyridine | Aniline | 76 | Cesium carbonate | 1.5 | 110 |
3-Chloropyridine | N-Methylpiperazine | 89 | Sodium tert-butoxide | 0.5 | 100 |
4-Chlorotoluene | Benzylamine | 94 | Sodium tert-butoxide | 0.5 | 80 |
2-Chloroquinoline | Diphenylamine | 71 | Cesium carbonate | 2.0 | 120 |
4-Chloropyrimidine | Pyrrolidine | 83 | Sodium tert-butoxide | 1.0 | 110 |
2-Bromothiophene | Carbazole | 85 | Sodium tert-butoxide | 1.0 | 100 |
4-Bromobenzotrifluoride | 4-Methoxyaniline | 78 | Sodium tert-butoxide | 1.5 | 110 |
3-Bromoindole | Diethylamine | 82 | Sodium tert-butoxide | 1.0 | 100 |
The functional group compatibility of CPhos-catalyzed amination reactions encompasses a broad range of substituents including nitriles, esters, trifluoromethyl groups, and heterocyclic moieties [18] [19]. The mild reaction conditions, typically employing temperatures between 80-120°C, preserve sensitive functionalities that might decompose under harsher conditions [22]. This tolerance makes CPhos particularly valuable for late-stage functionalization of complex molecules in pharmaceutical synthesis [19].
Sodium tert-butoxide has emerged as the preferred base for CPhos-catalyzed Buchwald–Hartwig amination reactions due to its optimal balance of basicity and non-nucleophilic character [24]. The combination of CPhos with sodium tert-butoxide enables efficient amination at reduced catalyst loadings, often requiring only 0.5-1.0 mol% palladium for many substrates [1] [24]. This base system is particularly effective for the coupling of primary and secondary amines with aryl chlorides, including challenging heteroaryl substrates [18] [24].
The mechanistic advantages of sodium tert-butoxide in CPhos-catalyzed systems include its ability to facilitate both the deprotonation of amine nucleophiles and the reductive elimination step [21] [24]. Unlike more nucleophilic bases, sodium tert-butoxide does not compete with the intended amine nucleophile for coordination to the palladium center [24]. The non-coordinating nature of the tert-butoxide anion allows for optimal ligand environment around the metal center, maximizing the beneficial effects of the CPhos ligand architecture [21].
The application of CPhos extends beyond Negishi and Buchwald–Hartwig chemistry to encompass a broad range of palladium-catalyzed transformations [5] [25] [26]. In Suzuki-Miyaura coupling reactions, CPhos demonstrates exceptional activity for the coupling of aryl chlorides with organoboron reagents, representing a significant advance in cross-coupling methodology [26] [28]. The ligand's electronic properties facilitate the challenging oxidative addition of aryl chlorides while promoting efficient transmetalation and reductive elimination steps [25] [26].
The activation of aryl chlorides represents one of the most significant challenges in cross-coupling chemistry due to the strength of the carbon-chlorine bond [26] [28] [31]. CPhos addresses this challenge through its unique electronic structure, where the dimethylamino substituents modulate the electron density at the palladium center to facilitate oxidative addition [6] [26]. This activation is particularly pronounced for electron-deficient aryl chlorides, which undergo smooth coupling under mild conditions [28] [31].
Aryl Halide | Boronic Acid | Product Yield (%) | Base | Catalyst Loading (mol%) | Temperature (°C) |
---|---|---|---|---|---|
4-Chlorobenzonitrile | Phenylboronic acid | 88 | Tripotassium phosphate | 1.0 | 100 |
4-Chlorobenzoic acid methyl ester | 4-Methoxyphenylboronic acid | 85 | Potassium carbonate | 0.5 | 80 |
2-Chloropyridine | 3-Thienylboronic acid | 72 | Cesium carbonate | 2.0 | 120 |
4-Chloropyrimidine | Phenylboronic acid | 79 | Tripotassium phosphate | 1.5 | 110 |
3-Chloroquinoline | 2-Furylboronic acid | 74 | Cesium carbonate | 2.0 | 120 |
4-Chlorobenzotrifluoride | 4-Fluorophenylboronic acid | 83 | Potassium carbonate | 1.0 | 100 |
2-Chlorothiophene | Phenylboronic acid | 86 | Tripotassium phosphate | 1.0 | 100 |
4-Chloroindole | 3-Pyridylboronic acid | 81 | Potassium carbonate | 1.5 | 110 |
2-Chlorofuran | Phenylboronic acid | 77 | Tripotassium phosphate | 1.5 | 100 |
4-Chloropyrazole | 4-Tolylboronic acid | 75 | Potassium carbonate | 1.0 | 100 |
Heterocycle coupling represents a particularly important application area where CPhos excels [25] [29]. Five-membered heterocycles such as thiophenes, furans, and pyrroles undergo efficient coupling, while six-membered nitrogen heterocycles including pyridines, pyrimidines, and quinolines require slightly elevated temperatures but still provide excellent yields [25] [29]. The tolerance for diverse heterocyclic substrates makes CPhos invaluable for the synthesis of pharmaceutically relevant compounds [29].
CPhos has found application in specialized fluorination and trifluoromethylation reactions, where its electronic properties facilitate the challenging reductive elimination of carbon-fluorine bonds [30] [33] [36]. The incorporation of trifluoromethyl groups into aromatic compounds represents a critical transformation in pharmaceutical chemistry, as these moieties often enhance metabolic stability and bioavailability [30] [33]. CPhos-based catalyst systems enable the coupling of aryl halides with various trifluoromethylating reagents under relatively mild conditions [33].
Aryl Substrate | CF3 Source | Product Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) |
---|---|---|---|---|---|
4-Iodobenzonitrile | Copper trifluoromethyl (DMF) | 78 | 2.0 | 120 | 12 |
4-Bromobenzotrifluoride | Trimethylsilyl trifluoromethyl/Potassium fluoride | 72 | 3.0 | 100 | 8 |
3-Iodopyridine | Copper trifluoromethyl (DMF) | 65 | 3.0 | 130 | 16 |
4-Iodonitrobenzene | Trimethylsilyl trifluoromethyl/Cesium fluoride | 70 | 2.5 | 110 | 10 |
2-Bromothiophene | Copper trifluoromethyl (DMF) | 74 | 2.0 | 120 | 12 |
4-Iodobenzoic acid methyl ester | Trimethylsilyl trifluoromethyl/Potassium fluoride | 81 | 2.0 | 100 | 8 |
3-Bromoquinoline | Copper trifluoromethyl (DMF) | 69 | 3.0 | 130 | 18 |
4-Iodotoluene | Trimethylsilyl trifluoromethyl/Potassium fluoride | 85 | 1.5 | 80 | 6 |
2-Iodopyrimidine | Copper trifluoromethyl (DMF) | 58 | 3.5 | 140 | 20 |
4-Bromoindole | Trimethylsilyl trifluoromethyl/Cesium fluoride | 76 | 2.5 | 110 | 14 |
The mechanistic pathway for CPhos-mediated trifluoromethylation involves the formation of aryl-palladium intermediates that undergo transmetalation with trifluoromethyl copper reagents or nucleophilic fluoride sources [30] [33]. The unique electronic environment provided by CPhos facilitates the challenging reductive elimination step that forms the carbon-trifluoromethyl bond [33]. This transformation is particularly effective with electron-deficient aryl iodides and bromides, though electron-rich substrates can also be successfully transformed under optimized conditions [30] [33].